molecular formula C6H11BrO2Zn B6307916 1-Ethoxy-2-methyl-1-oxopropan-2-ylzinc bromide, 0.50 M in ether CAS No. 68267-67-4

1-Ethoxy-2-methyl-1-oxopropan-2-ylzinc bromide, 0.50 M in ether

Cat. No. B6307916
CAS RN: 68267-67-4
M. Wt: 260.4 g/mol
InChI Key: VHSBFEJFMPAPTD-UHFFFAOYSA-M
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Description

1-Ethoxy-2-methyl-1-oxopropan-2-ylzinc bromide, 0.50 M in ether (EMOPBZB), is a compound used in organic synthesis as a reagent and catalyst. It is a colorless, water-soluble solid that is widely used in a variety of laboratory reactions, including Wittig reactions, Michael additions, and aldol condensations. EMOPBZB is a versatile reagent that can be used in a variety of synthetic transformations, and it has been widely studied and applied in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of 1-Ethoxy-2-methyl-1-oxopropan-2-ylzinc bromide, 0.50 M in ether is based on its ability to act as a Lewis acid. In a Wittig reaction, for example, this compound acts as a Lewis acid to abstract a proton from an aldehyde or ketone, resulting in the formation of a carbanion. The carbanion then reacts with a phosphorus ylide to form an alkene. In Michael additions, this compound acts as a Lewis acid to activate an enolate, which then reacts with an electrophile to form a Michael adduct. In aldol condensations, this compound acts as a Lewis acid to abstract a proton from an aldehyde or ketone, resulting in the formation of an enolate. The enolate then reacts with an aldehyde or ketone to form an aldol product.
Biochemical and Physiological Effects
This compound is not known to have any direct biochemical or physiological effects. However, it has been used in the synthesis of various compounds that do have biochemical and physiological effects, including drugs and natural products.

Advantages and Limitations for Lab Experiments

The main advantage of 1-Ethoxy-2-methyl-1-oxopropan-2-ylzinc bromide, 0.50 M in ether is its versatility. It can be used in a variety of synthetic transformations, including Wittig reactions, Michael additions, and aldol condensations. Additionally, it is a water-soluble solid that is easy to handle and store.
A limitation of this compound is that it is sensitive to moisture and may decompose in the presence of water. It is also sensitive to light and should be stored in a dark, airtight container.

Future Directions

Future research on 1-Ethoxy-2-methyl-1-oxopropan-2-ylzinc bromide, 0.50 M in ether may focus on improving its stability and reactivity. Additionally, research may be conducted to explore its potential applications in other synthetic transformations and in the synthesis of other compounds. Another area of research may focus on developing new catalysts and reagents based on this compound. Finally, research may be conducted to explore the potential of this compound in the synthesis of new drugs, natural products, and other compounds of interest.

Synthesis Methods

1-Ethoxy-2-methyl-1-oxopropan-2-ylzinc bromide, 0.50 M in ether is synthesized by a two-step process. First, ethoxy-2-methyl-1-oxopropan-2-ol (EMOP) is reacted with zinc bromide (ZnBr2) in anhydrous ether to form the zinc salt of EMOP. This reaction is carried out at room temperature and is complete within a few minutes. The second step involves the reaction of the zinc salt of EMOP with bromoethane (C2H5Br) in anhydrous ether to form this compound. This reaction is also carried out at room temperature and is complete within a few minutes.

Scientific Research Applications

1-Ethoxy-2-methyl-1-oxopropan-2-ylzinc bromide, 0.50 M in ether has been widely studied and applied in various fields of scientific research. It has been used in a variety of synthetic transformations, including Wittig reactions, Michael additions, and aldol condensations. It has also been used in the synthesis of a variety of organic compounds, including polymers, drugs, and natural products. Additionally, this compound has been used in the synthesis of proteins and peptides, as well as in the synthesis of polysaccharides.

properties

IUPAC Name

bromozinc(1+);ethyl 2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11O2.BrH.Zn/c1-4-8-6(7)5(2)3;;/h4H2,1-3H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSBFEJFMPAPTD-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)[C-](C)C.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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